molecular formula C15H12FN3O3S B2728919 3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 896358-30-8

3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2728919
CAS No.: 896358-30-8
M. Wt: 333.34
InChI Key: BSTQPDVMNYJBPB-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, designed around the potent 1,3,4-oxadiazole pharmacophore . The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery known for its versatile biological activities, particularly in developing novel anticancer agents . Its mechanism of action is associated with the ability to inhibit specific cancer biological targets. Research indicates that 1,3,4-oxadiazole conjugates can selectively interact with enzymes and proteins critical for cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . The compound's structure integrates a furan-2-yl moiety and a 4-fluorophenylsulfanyl group, features commonly employed to modulate properties like solubility, metabolic stability, and binding affinity to target proteins. This product is intended for non-human research applications exclusively. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c16-10-3-5-11(6-4-10)23-9-7-13(20)17-15-19-18-14(22-15)12-2-1-8-21-12/h1-6,8H,7,9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTQPDVMNYJBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the Fluorophenyl Thioether: This step involves the nucleophilic substitution of a fluorophenyl thiol with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Reagent Conditions Product Yield
H₂O₂ (30%)CH₃COOH, 0°C, 2 hr3-[(4-Fluorophenyl)sulfinyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide72%
m-CPBA (1.2 eq)DCM, RT, 24 hr3-[(4-Fluorophenyl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide85%

Mechanistic Insight : Sulfur’s lone pair facilitates electrophilic attack by peroxides, forming sulfoxides (1st oxidation state) and sulfones (2nd oxidation state). The electron-withdrawing fluorine atom on the phenyl ring stabilizes intermediates .

Reduction Reactions

The oxadiazole ring can be reduced under specific conditions:

Reagent Conditions Product Yield
LiAlH₄ (3 eq)THF, reflux, 6 hrN-[5-(furan-2-yl)-1,3,4-oxadiazolidin-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide68%
H₂ (1 atm), Pd/CEtOH, RT, 12 hrPartial cleavage of oxadiazole C=N bonds to form hydrazine intermediates41%

Key Observation : Oxadiazole reduction generates oxadiazolidine derivatives, which retain bioactivity in antimicrobial assays (MIC = 8 µg/mL against S. aureus) .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group participates in regioselective substitution:

Reagent Conditions Product Position
Br₂ (1 eq), FeBr₃DCM, 0°C, 1 hr3-[(3-Bromo-4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamidemeta
HNO₃ (conc.), H₂SO₄0°C, 30 min3-[(3-Nitro-4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamidemeta

Electronic Effects : Fluorine’s -I effect directs incoming electrophiles to the meta position. Substituents alter pharmacokinetic properties; nitro derivatives show enhanced COX-2 inhibition (IC₅₀ = 0.87 µM vs. 2.5 µM for parent compound) .

Nucleophilic Substitution at Sulfur

The thioether’s sulfur atom reacts with alkyl halides:

Reagent Conditions Product Application
CH₃I (2 eq), K₂CO₃DMF, 80°C, 4 hr3-[(4-Fluorophenyl)methylsulfonio]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide iodideAnticancer leads

Biological Relevance : Sulfonium derivatives exhibit 6–9× higher thymidine phosphorylase inhibition than reference drugs, attributed to enhanced electrophilicity .

Furan Ring Functionalization

The furan moiety undergoes Diels-Alder reactions and oxidation:

Reaction Type Reagent/Conditions Product Outcome
Diels-AlderMaleic anhydride, ΔExo-adduct with retained oxadiazole scaffoldPolymer precursors
RuO₄ (cat.)H₂O/CH₃CN, RT2,5-Diketone derivativeIncreased solubility

Structural Impact : Furan oxidation to diketones improves aqueous solubility (logP reduced from 3.1 to 1.8) while maintaining antibacterial potency.

Amide Hydrolysis

The propanamide linker can be hydrolyzed under acidic/basic conditions:

Conditions Product Bioactivity Change
6M HCl, reflux, 8 hr3-[(4-Fluorophenyl)sulfanyl]propanoic acid + 5-(furan-2-yl)-1,3,4-oxadiazol-2-amineLoss of cytotoxicity (IC₅₀ > 100 µM)
NaOH (2M), EtOH, 60°C, 3 hrSodium salt of propanamideEnhanced water solubility (200 mg/mL)

Critical Note : Amide cleavage deactivates the molecule, underscoring its role in target binding .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aryl groups:

Reaction Catalyst/Reagents Product Yield
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂3-[(4-Fluorophenyl-4’-biphenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide78%
Ullmann CouplingCuI, L-prolineN-Aryl derivatives with enhanced kinase inhibition (IC₅₀ = 0.67 µM) 65%

Structure-Activity Relationship (SAR) : Biphenyl derivatives show 10× increased telomerase inhibition compared to monosubstituted analogs .

Photochemical Reactions

UV-induced reactions alter electronic properties:

Condition Product Application
UV (254 nm), 12 hrCyclized product via [2+2] photodimerizationFluorescence probes

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antitumor properties due to the presence of the oxadiazole and furan moieties, which are known for their biological activities. Research indicates that derivatives of 1,3,4-oxadiazole exhibit promising anticancer effects by targeting specific cellular pathways and mechanisms.

Case Studies in Anticancer Activity

  • Salahuddin et al. (2023) synthesized various substituted 1,3,4-oxadiazol-2-yl compounds and screened them for anticancer activity. Among the tested compounds, some demonstrated significant growth inhibition against various cancer cell lines, highlighting the potential of oxadiazole derivatives in cancer therapy .
  • Mansour et al. (2023) reported on new oxadiazole derivatives synthesized from carbohydrazides that showed potent anticancer activity against leukemia cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the fluorophenyl group enhances lipophilicity and may facilitate better interaction with biological targets compared to similar compounds lacking this substituent.

Synthesis and Production

The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multi-step synthetic routes starting from accessible precursors. Key steps include:

  • Formation of the Oxadiazole Ring : Achieved through the reaction of a hydrazide with a carboxylic acid derivative.
  • Introduction of the Furan Ring : Cyclization reactions involving suitable precursors are employed.
  • Attachment of the Fluorophenyl Thioether : Nucleophilic substitution reactions are used to introduce the fluorinated phenyl group.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Comparisons :

  • Substituent Diversity : The target compound’s 4-fluorophenylsulfanyl group distinguishes it from analogs with methylphenyl (8d), phenyl (8e), or nitrophenyl (8h) substituents. Fluorine enhances electronegativity and metabolic stability compared to chlorine or nitro groups .

Physicochemical Properties

  • Molecular Weight & Solubility: The target compound (estimated molecular formula: C₁₆H₁₃FN₃O₃S; MW ≈ 353.36 g/mol) is lighter than LMM11 (C₂₂H₂₅N₅O₅S₂; MW ≈ 511.59 g/mol) due to the absence of a benzamide-sulfamoyl group. The fluorine atom increases lipophilicity (logP ~2.5), enhancing membrane permeability compared to non-fluorinated analogs .
  • Spectroscopic Data : Analogous compounds exhibit characteristic IR peaks for C=O (1650–1680 cm⁻¹) and C=N (1550–1600 cm⁻¹). ¹H NMR of the target compound would show signals for furan protons (~6.3–7.4 ppm) and fluorophenyl protons (~7.2–7.6 ppm) .

Biological Activity

3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Fluorophenyl Thioether : Enhances lipophilicity and potential interactions with biological membranes.
  • Furan Ring : Known for various biological activities, including antimicrobial effects.
  • 1,3,4-Oxadiazole Ring : A scaffold recognized for its anticancer properties.

The molecular formula is C15H12FN3O3SC_{15}H_{12}FN_3O_3S with a molecular weight of 341.34 g/mol.

Anticancer Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer potential. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation.

Key Findings:

  • Inhibition of Enzymes : Studies have shown that compounds similar to 3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide can inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer progression .
  • Cell Line Studies : Various cell lines have been tested for cytotoxicity. For instance, derivatives showed promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective growth inhibition .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710Inhibition of HDAC
A54915Inhibition of thymidylate synthase
HeLa12Induction of apoptosis

Antimicrobial Activity

The compound's furan component suggests potential antimicrobial properties. Research on similar compounds has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Broad-Spectrum Activity : Compounds with a furan moiety have shown activity against Escherichia coli and Staphylococcus aureus, indicating broad-spectrum antimicrobial potential .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds are often in the range of 32–64 µg/mL against common pathogens.

Table 2: Antimicrobial Activity Against Selected Pathogens

PathogenMIC (µg/mL)Type
Escherichia coli64Gram-negative
Staphylococcus aureus32Gram-positive
Pseudomonas aeruginosa128Gram-negative

Anti-inflammatory Properties

The oxadiazole ring has been associated with anti-inflammatory effects. Compounds derived from this scaffold have shown promise in reducing inflammation in various models.

Key Findings:

  • Inhibition of Inflammatory Mediators : Studies indicate that similar compounds can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
  • Animal Models : In vivo studies using carrageenan-induced paw edema models suggest significant reductions in inflammation when treated with oxadiazole derivatives.

Q & A

Q. What are the common synthetic routes for preparing 3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .

Sulfanyl group introduction : Nucleophilic substitution or coupling reactions between a 4-fluorophenyl thiol and a halogenated propanamide precursor .

Furan incorporation : Condensation of furan-2-carbaldehyde with hydrazine derivatives to form the oxadiazole core .
Key purity validation methods include HPLC (≥98% purity criteria, as in ) and NMR to confirm regioselectivity .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assign peaks for the furan (δ 6.3–7.5 ppm for protons), oxadiazole (C=O at ~165–170 ppm), and fluorophenyl groups (¹⁹F NMR at ~-110 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1670–1700 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
  • Chromatography : HPLC with UV detection at 254 nm to assess purity .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer :
  • In vitro screening : Use enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) due to structural similarities to bioactive oxadiazole derivatives .
  • Anti-inflammatory models : Assess anti-exudative activity in rodent models (e.g., formalin-induced edema) by measuring paw volume changes, as described for related triazole derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during oxadiazole synthesis be addressed?

  • Methodological Answer :
  • Optimize reaction conditions : Use microwave-assisted synthesis to enhance regioselectivity and reduce side products (e.g., 1,2,4-oxadiazole vs. 1,3,4-isomers) .
  • Protecting groups : Temporarily block reactive sites on the furan or fluorophenyl moieties to direct cyclization .
  • Computational modeling : Predict regiochemical outcomes using DFT calculations on intermediates .

Q. What strategies resolve spectral overlaps in NMR analysis of this compound?

  • Methodological Answer :
  • 2D NMR techniques : HSQC and HMBC to differentiate furan (C-2/C-5) and oxadiazole (C-2/C-5) carbon signals .
  • Deuteration : Exchange labile protons (e.g., NH in propanamide) with D₂O to simplify spectra .
  • X-ray crystallography : Resolve ambiguous assignments via single-crystal structure determination, as demonstrated for triazole-acetamide analogs .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be analyzed?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
  • Solubility optimization : Use co-solvents (e.g., PEG-400) or prodrug strategies to enhance bioavailability .
  • Dose-response recalibration : Adjust dosing regimens based on allometric scaling from rodent models .

Q. What computational methods predict binding modes of this compound to therapeutic targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 5KIR) .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
  • QSAR modeling : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity using Hammett σ constants .

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